![molecular formula C10H13N3O B2921336 N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide CAS No. 2097899-97-1](/img/structure/B2921336.png)
N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide
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Overview
Description
“N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide” is a compound that contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acids . The cyclopropylmethyl group is attached to the nitrogen atom of the carboxamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate pyrazine derivative with a cyclopropylmethylamine under suitable conditions . The exact method would depend on the specific substituents and their positions on the pyrazine ring.Molecular Structure Analysis
The cyclopropyl group is known for its unique reactivity due to the ring strain of the three-membered ring . The pyrazine ring is aromatic and relatively stable. The carboxamide group can participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing carboxamide group and the electron-donating methyl group on the pyrazine ring . The cyclopropylmethyl group can also undergo interesting reactions due to the ring strain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present and the overall molecular structure . For example, the presence of the carboxamide group could enhance the solubility of the compound in water.Mechanism of Action
Target of Action
Similar compounds such as fluoroquinolones target bacterial dna-gyrase
Mode of Action
It’s known that fluoroquinolones, which share some structural similarities, inhibit bacterial dna-gyrase, thereby disrupting bacterial dna replication . The specific interactions of N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that fluoroquinolones interfere with the dna replication pathway in bacteria
Pharmacokinetics
It’s known that fluoroquinolones, which share some structural similarities, have poor oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes
Result of Action
It’s known that fluoroquinolones, which share some structural similarities, have a high level of antibacterial activity
Action Environment
It’s known that environmental factors can significantly impact the action of other compounds
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-4-12-9(6-11-7)10(14)13-5-8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKJQVIAOIHVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide |
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